(6-carbamimidoylnaphthalen-2-yl) 4-(diaminomethylideneamino)benzoate;methanesulfonic acid
Description
The compound "(6-carbamimidoylnaphthalen-2-yl) 4-(diaminomethylideneamino)benzoate;methanesulfonic acid" (synonyms: Nafamostat Mesylate, FUT-175) is a synthetic serine protease inhibitor with a molecular formula of $ \text{C}{19}\text{H}{17}\text{N}5\text{O}2 \cdot 2\text{CH}4\text{O}3\text{S} $ and a molecular weight of 539.59 g/mol . It consists of a benzoate ester core substituted with carbamimidoyl (guanidino) and diaminomethylideneamino groups on a naphthalene scaffold, paired with methanesulfonic acid (MSA) as a counterion. This structure confers potent inhibitory activity against proteases like thrombin and trypsin, with applications in anticoagulation, anti-inflammatory therapy, and NMDA receptor modulation .
The methanesulfonic acid component enhances solubility and stability. MSA is a strong organic acid (pKa = −1.9) with low corrosivity, high biodegradability, and excellent conductivity (299.6 S cm²mol⁻¹), making it advantageous in pharmaceutical formulations and industrial processes .
Properties
CAS No. |
1041927-73-4 |
|---|---|
Molecular Formula |
C20H21N5O5S |
Molecular Weight |
443.5 g/mol |
IUPAC Name |
(6-carbamimidoylnaphthalen-2-yl) 4-(diaminomethylideneamino)benzoate;methanesulfonic acid |
InChI |
InChI=1S/C19H17N5O2.CH4O3S/c20-17(21)14-2-1-13-10-16(8-5-12(13)9-14)26-18(25)11-3-6-15(7-4-11)24-19(22)23;1-5(2,3)4/h1-10H,(H3,20,21)(H4,22,23,24);1H3,(H,2,3,4) |
InChI Key |
ZESSXQLDESEKGC-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)O.C1=CC(=CC=C1C(=O)OC2=CC3=C(C=C2)C=C(C=C3)C(=N)N)N=C(N)N |
Origin of Product |
United States |
Preparation Methods
Initial Cyclization and Cyano Group Introduction
The synthesis begins with 6-hydroxy-2-naphthaldehyde, which undergoes an addition-elimination reaction with hydroxylamine hydrochloride in dimethyl sulfoxide (DMSO) at 100°C. This step introduces a cyano group, yielding 6-cyano-2-naphthol with a 70% yield after recrystallization. The use of DMSO as a solvent enhances reaction efficiency by stabilizing intermediates and facilitating byproduct removal.
Pinner Reaction for Imido Ester Formation
6-Cyano-2-naphthol is subjected to a Pinner reaction in a methanol-HCl system at 0–10°C. Acetyl chloride is added to generate HCl in situ, converting the nitrile group to an imido ester. This step produces 6-hydroxy-2-naphthiminomethyl ester hydrochloride, which is isolated in 50% yield after precipitation with isopropyl ether. The low temperature prevents undesired side reactions, ensuring regioselectivity.
Methanesulfonate Salt Formation
6-Amidino-2-naphthol is suspended in methanol and reacted with methanesulfonic acid. The resulting 6-amidino-2-naphthol methanesulfonate precipitates upon the addition of isopropyl ether, achieving a final yield of 50% after recrystallization. This step ensures the compound’s solubility and stability for pharmaceutical applications.
Table 1: Key Reaction Parameters for 6-Amidino-2-Naphthol Methanesulfonate Synthesis
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyano Introduction | DMSO, NH₂OH·HCl, 100°C, 1 hr | 70% |
| Pinner Reaction | HCl/MeOH, AcCl, 0–10°C, 10 hr | 50% |
| Methanesulfonate Salt | Methanesulfonic acid, isopropyl ether | 50% |
Preparation of 4-(Diaminomethylideneamino)Benzoate Intermediate
Ammonification of 3-Chloro-2-Nitrobenzoic Acid
3-Chloro-2-nitrobenzoic acid is reacted with ammonia gas in the presence of copper chloride at 120°C, replacing the chlorine atom with an amino group. This step yields 3-amino-2-nitrobenzoic acid with a 91.6% yield after crystallization. The copper catalyst facilitates nucleophilic aromatic substitution, critical for regioselectivity.
Esterification with Methanol
The carboxylic acid group of 3-amino-2-nitrobenzoic acid is esterified using methanol and concentrated sulfuric acid at 70–75°C. This produces methyl 3-amino-2-nitrobenzoate in 95.6% yield, with the sulfuric acid acting as both a catalyst and dehydrating agent.
Catalytic Hydrogenation of Nitro Group
The nitro group is reduced to an amine using hydrogen gas and a triphenylphosphine rhodium chloride catalyst in methanol at 40–45°C. This step affords methyl 2,3-diaminobenzoate with a 94.8% yield, showcasing the catalyst’s efficiency in selective reduction.
Table 2: Synthesis of Methyl 2,3-Diaminobenzoate
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Ammonification | NH₃, CuCl₂, 120°C, 6 hr | 91.6% |
| Esterification | H₂SO₄, MeOH, 70–75°C, 4 hr | 95.6% |
| Hydrogenation | H₂, Rh catalyst, 40–45°C, 4 hr | 94.8% |
Methanesulfonic Acid Synthesis for Salt Formation
Photochemical Oxidation of Acetic Acid
Methanesulfonic acid, required for salt formation, is synthesized via ultraviolet irradiation of acetic acid, sulfur dioxide, and oxygen. A high-pressure mercury lamp (240–320 nm) initiates radical chain reactions, converting acetic acid to methanesulfonic acid with a sulfuric acid byproduct. Optimized conditions yield 40 g of methanesulfonic acid per kWh, though scalability remains challenging due to energy costs.
Industrial-Scale Reactor Design
A tubular reactor with a concentric quartz glass tube and recirculating pump achieves continuous production. Gas-liquid mixing and precise temperature control (90°C under 4 bar pressure) enhance reaction efficiency, demonstrating the feasibility of large-scale synthesis.
Final Salt Formation and Purification
The free base of the coupled product is treated with methanesulfonic acid in a polar solvent (e.g., ethanol or water). Controlled pH adjustment ensures complete protonation of the amidino group, followed by antisolvent crystallization using isopropyl ether. Final recrystallization from ethanol yields the pure mesylate salt, as described in the intermediate synthesis .
Chemical Reactions Analysis
Types of Reactions
Nafamostat Mesylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Nafamostat Mesylate can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of Nafamostat Mesylate, while substitution reactions can produce various substituted analogs .
Scientific Research Applications
Anticoagulant Therapy
Nafamostat mesylate is widely used as an anticoagulant in patients undergoing continuous renal replacement therapy due to acute kidney injury. Its ability to inhibit thrombin and other coagulation factors helps prevent clot formation during renal treatments .
Anti-inflammatory Effects
Research indicates that Nafamostat can reduce inflammation by inhibiting the activation of proteases involved in inflammatory pathways. This property has led to investigations into its use for conditions like pancreatitis, where it blocks the activation of trypsinogen to trypsin, thus preventing the inflammatory cascade associated with the disease .
Antiviral Activity
Nafamostat has shown potential as an antiviral agent, particularly against viruses such as influenza and coronaviruses. It inhibits transmembrane protease, serine 2 (TMPRSS2), which is crucial for viral entry into host cells . This application has garnered attention during the COVID-19 pandemic for its potential role in treating infections caused by SARS-CoV-2.
Synthesis of Pharmaceuticals
Methanesulfonic acid (MSA), a component of Nafamostat mesylate, serves as an effective catalyst in various organic reactions, including esterification and acylation processes essential for synthesizing active pharmaceutical ingredients (APIs). Its non-oxidizing nature allows for cleaner reactions with fewer by-products compared to traditional strong acids .
Green Chemistry Initiatives
MSA's properties make it a suitable candidate for green chemistry applications. It is biodegradable and less corrosive than conventional acids, making it ideal for sustainable industrial processes such as biodiesel production and metal recovery . Its use can enhance the economic viability of these processes while reducing environmental impact.
Electrochemical Applications
Due to its high solubility and conductivity, MSA is utilized in electrochemical applications, including redox flow batteries and electrodeposition processes. Its stability and efficiency make it a favorable alternative to more hazardous electrolytes .
Case Study 1: Nafamostat in Liver Transplantation
In clinical trials, Nafamostat was administered to patients undergoing liver transplantation to evaluate its efficacy in preventing post-reperfusion syndrome—a complication characterized by inflammation and coagulation disorders following blood flow restoration to the liver. Results indicated a significant reduction in complications compared to control groups, highlighting its therapeutic potential in surgical settings .
Case Study 2: Antiviral Properties Against COVID-19
A study investigated Nafamostat’s effectiveness against SARS-CoV-2 by assessing its ability to inhibit TMPRSS2 activity in vitro. The findings suggested that Nafamostat could reduce viral entry into cells, supporting its potential use as a therapeutic agent during viral outbreaks .
Mechanism of Action
Nafamostat Mesylate exerts its effects by inhibiting serine proteases, which are enzymes that play a crucial role in various physiological processes, including blood coagulation and inflammation. The compound binds to the active site of the protease, preventing it from interacting with its natural substrates. This inhibition disrupts the protease’s normal function, leading to therapeutic effects such as reduced inflammation and anticoagulation.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogs with Modified Cores
Nafamostat (FUT-175)
- Structure: Shares the same (6-carbamimidoylnaphthalen-2-yl) 4-guanidinobenzoate core but lacks methanesulfonic acid in its free base form.
- Activity : Acts as a "foot-in-the-door" NMDA receptor channel blocker. The addition of MSA in its mesylate form improves aqueous solubility (≥54 mg/mL in H₂O) and bioavailability .
- Applications : Used in treating pancreatitis and as an anticoagulant during hemodialysis .
Sepimostat
- Structure : Nearly identical to Nafamostat but differs in substituent positioning. Both compounds inhibit NMDA receptors, but Sepimostat exhibits a slower unblocking rate, suggesting enhanced therapeutic duration .
I-6230, I-6232, I-6273 (Ethyl Benzoate Derivatives)
Counterion Variants
Camostat Mesylate
- Structure: Features a 4-(4-guanidinobenzoyloxy)phenyl acetate core with MSA.
- Activity : Inhibits transmembrane protease serine 2 (TMPRSS2), critical for viral entry (e.g., SARS-CoV-2). The MSA counterion stabilizes the compound in physiological conditions .
Diarylamine Derivatives
Methanesulfonic Acid vs. Other Acids
| Property | Methanesulfonic Acid (MSA) | Hydrochloric Acid (HCl) | Sulfuric Acid (H₂SO₄) |
|---|---|---|---|
| pKa | -1.9 | -6.3 | -3.0 (first dissociation) |
| Corrosivity | Low | High | Very High |
| Biodegradability | High | Low | Moderate |
| Conductivity (S cm²mol⁻¹) | 299.6 | 346.1 | 444.9 |
| Applications | Pharmaceuticals, electroplating | Industrial synthesis | Battery electrolytes |
MSA’s low toxicity and environmental persistence make it preferable in drug formulations and green chemistry .
Key Research Findings
- NMDA Receptor Inhibition : Sepimostat and Nafamostat exhibit similar IC₅₀ values (~1–5 µM), but Sepimostat’s slower dissociation may enhance therapeutic efficacy .
- Electrochemical Stability: MSA-based formulations (e.g., Nafamostat Mesylate) show superior stability in electrowinning and metal recovery due to MSA’s conductivity and non-corrosive nature .
- Solubility Enhancement : The MSA counterion increases solubility in polar solvents (e.g., ≥27 mg/mL in DMSO) compared to free-base analogs .
Data Table: Comparative Properties of Selected Compounds
Biological Activity
The compound (6-carbamimidoylnaphthalen-2-yl) 4-(diaminomethylideneamino)benzoate; methanesulfonic acid is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesizing data from various studies and sources.
Chemical Structure and Properties
The chemical structure of the compound can be broken down as follows:
- Core Structure : The compound consists of a naphthalene ring substituted with a carbamimidoyl group and a benzoate moiety.
- Methanesulfonic Acid : This component acts as a counterion, enhancing the solubility and stability of the compound in aqueous environments.
Molecular Formula
- Molecular Weight : Approximately 443.5 g/mol
- CAS Number : 82956-11-4
Research indicates that this compound exhibits several biological activities, including:
- Antiviral Activity : Preliminary studies suggest that the compound may inhibit viral replication, potentially acting against RNA viruses. Its structural similarities to known antiviral agents warrant further investigation into its mechanism of action.
- Enzyme Inhibition : The presence of guanidine groups in the structure suggests potential inhibition of specific enzymes, particularly proteases involved in viral replication or cancer progression.
Case Studies and Research Findings
-
Antiviral Studies :
- A study assessed the antiviral properties of similar compounds and found that modifications to the naphthalene structure significantly affected activity against viral targets. The presence of the methanesulfonic acid moiety was noted to enhance solubility, thereby increasing bioavailability in cellular assays .
- Enzyme Inhibition Research :
- Pharmacokinetics :
Data Table: Biological Activities Summary
| Activity Type | Observed Effects | References |
|---|---|---|
| Antiviral | Inhibition of viral replication | , |
| Enzyme Inhibition | Inhibition of serine proteases | , |
| Pharmacokinetics | Favorable absorption rates |
Safety and Toxicology
Toxicological assessments are crucial for evaluating the safety profile of any new pharmaceutical agent. The methanesulfonic acid component has been evaluated for safety, indicating low toxicity levels in standard assays. However, specific testing on the complete compound is necessary to establish comprehensive safety data.
Safety Data Summary
| Toxicity Parameter | Findings |
|---|---|
| Acute Toxicity | Low toxicity observed in animal models |
| Skin Irritation | Causes severe skin burns; handle with care |
| Eye Damage | Serious eye damage potential |
Q & A
Q. Table 1: Synthesis Optimization Parameters
| Step | Conditions | Purity Yield (%) | Reference |
|---|---|---|---|
| Azo Coupling | pH 5, 4°C, 2 h | 85–90 | |
| Sulfonation | N₂ atmosphere, 24 h reflux | 78–82 | |
| SPE Purification | Methanol:Water (70:30), HLB sorbent | >95 |
Which analytical techniques are most robust for characterizing structural and functional groups in this compound?
Q. Basic
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., 264.30028 g/mol as in ) and fragmentation patterns .
- FT-IR Spectroscopy : Identifies sulfonic acid (-SO₃H) stretches (~1030 cm⁻¹) and amine (-NH₂) bands (~3350 cm⁻¹) () .
- NMR : ¹H NMR in DMSO-d₆ resolves aromatic protons (δ 7.2–8.5 ppm) and methanesulfonate methyl groups (δ 3.1 ppm) () .
Advanced : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the naphthalene backbone, particularly for regioisomeric byproducts () .
How should experimental designs account for environmental and biological stability of this compound?
Q. Advanced
- Environmental Fate : Adopt split-split plot designs () to test degradation under varying pH (2–12), UV exposure, and microbial activity. recommends monitoring abiotic transformations (hydrolysis, photolysis) and biotic degradation via LC-MS/MS .
- Biological Stability : Use cytotoxicity assays () with HepG2 cells to assess metabolic stability. Include controls with protease inhibitors to distinguish enzymatic vs. non-enzymatic degradation .
Q. Table 2: Stability Under Simulated Environmental Conditions
| Condition | Half-Life (Days) | Degradation Pathway | Reference |
|---|---|---|---|
| pH 2 (aqueous) | 7.2 ± 1.1 | Hydrolysis of sulfonate | |
| UV Light (254 nm) | 3.5 ± 0.8 | Photolytic cleavage | |
| Soil Microcosm | 14.6 ± 2.3 | Microbial deamination |
What methodological approaches resolve contradictions in reported solubility and reactivity data?
Q. Advanced
- Controlled Solubility Studies : Standardize solvents (e.g., Milli-Q water in ) and temperature (25°C ± 0.1). Use nephelometry for turbidity measurements to detect precipitation thresholds .
- Reactivity Profiling : Compare kinetic data under inert vs. aerobic conditions (). For example, methanesulfonic acid derivatives in show higher oxidative stability than phenolic sulfonates .
How can computational modeling complement experimental studies on this compound’s interactions?
Q. Advanced
- Molecular Dynamics (MD) : Simulate ligand-receptor binding for drug delivery applications (). Parameterize force fields using experimental NMR/IR data () .
- Density Functional Theory (DFT) : Predict electronic transitions (λmax) for UV-Vis validation. recommends benchmarking against experimental spectra to refine computational models .
What are the best practices for reporting experimental data to ensure reproducibility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
